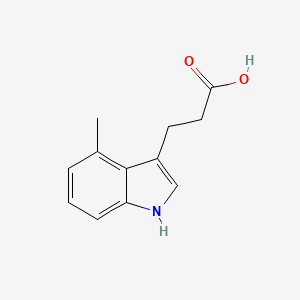
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. The compound is also known as MPCC and has been found to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide has been studied for its interaction with cannabinoid receptors. A study utilized the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for cannabinoid receptor ligands, highlighting its role in binding interaction and antagonist activity (Shim et al., 2002).
Structure-Activity Relationship Analysis
Research on pyrazole derivatives, including this compound, has provided insights into their structural requirements for cannabinoid receptor antagonistic activity. This has implications for designing more selective and potent cannabinoid ligands (Lan et al., 1999).
Glycine Transporter Inhibition
A variant of this compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. This highlights its potential application in central nervous system disorders (Yamamoto et al., 2016).
Radioligand Development for PET Imaging
The compound has been used in the synthesis of novel ligands for PET imaging of cerebral cannabinoid receptors, demonstrating its utility in developing imaging agents for neurological research (Fan et al., 2006).
Crystal Structure and Biological Activity
Research has been conducted on compounds structurally similar to this compound, analyzing their crystal structures and biological activities, such as fungicidal and antiviral properties (Li et al., 2015).
Metabolic Studies
Studies on the in vitro metabolism of diarylpyrazoles, a group that includes this compound, have explored how these compounds are metabolized and if their metabolites retain receptor binding properties. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications (Zhang et al., 2005).
Propiedades
IUPAC Name |
1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAICAJPYRZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B1414765.png)





![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)

![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)



